molecular formula C7H12N4O B3045890 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-52-2

3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B3045890
CAS RN: 1159553-52-2
M. Wt: 168.20
InChI Key: UXCQCUUVOJRITH-UHFFFAOYSA-N
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Description

Triazolopyrazines are a class of nitrogen-containing heterocyclic compounds . They are part of the larger family of azoles, which are commonly used in medicinal chemistry . Triazolopyrazines can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyrazines often involves cyclization reactions . For example, one approach involves cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

Triazolopyrazines are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structure of “3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” would include additional functional groups, but without more specific information, it’s difficult to provide a detailed analysis.


Chemical Reactions Analysis

The chemical reactions involving triazolopyrazines can vary widely depending on the specific compound and the conditions. Some triazolopyrazines have been found to exhibit antibacterial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can vary depending on their specific structure. Generally, they are expected to have properties typical of nitrogen-containing heterocyclic compounds .

Scientific Research Applications

PET Tracer Development for A2A Receptors

A derivative of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine was synthesized for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. The tracer showed high specific activity, purity, and suitable characteristics for A2AR PET imaging, indicating its potential in neuroimaging and the study of neurological disorders (Zhou et al., 2014).

Anticonvulsant Activity

Compounds derived from this compound were tested for anticonvulsant activity against maximal electroshock-induced seizures in rats. Several derivatives exhibited potent activity, highlighting the potential of this chemical scaffold in developing new anticonvulsant drugs (Kelley et al., 1995).

Synthetic Methodology and Properties

Research has been conducted on the synthesis and properties of compounds involving the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure, which is related to this compound. These studies focus on the chemical modification and pharmacological potential of these heterocycles, aiming to create substances with various biological activities (Fedotov et al., 2022).

Human Renin Inhibition

A series of 1,2,4-triazolo[4,3-a]pyrazine derivatives, incorporating various transition-state mimetics, were synthesized and evaluated for their ability to inhibit human renin, an enzyme involved in blood pressure regulation. These compounds demonstrated significant inhibitory activity and highlight the utility of this scaffold in designing renin inhibitors (Roberts et al., 1990).

Mechanism of Action

Target of Action

The compound 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, also known as 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, has been found to interact with several targets. The primary targets include c-Met/VEGFR-2 kinases , Poly (ADP-ribose) polymerase 1 (PARP1) , and potentially PCAF bromodomain . These targets play crucial roles in various cellular processes, including cell growth, angiogenesis, DNA repair, and gene expression.

Mode of Action

This compound interacts with its targets in a specific manner. For instance, it exhibits inhibitory activities towards c-Met/VEGFR-2 kinases . It binds to these kinases, thereby inhibiting their activity. This interaction results in the inhibition of cell growth and angiogenesis, which are critical processes in cancer progression . As a PARP1 inhibitor , it can selectively kill homologous recombination (HR) deficient cancer cells through a mechanism of synthetic lethality .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting c-Met/VEGFR-2 kinases , it impacts the signaling pathways associated with cell growth and angiogenesis . Its action as a PARP1 inhibitor affects the DNA repair pathway, leading to the death of HR deficient cancer cells . The potential interaction with PCAF bromodomain suggests an influence on gene expression pathways .

Pharmacokinetics

The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable bioavailability .

Result of Action

The compound’s action results in several molecular and cellular effects. It exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells .

Safety and Hazards

The safety and hazards associated with triazolopyrazines can depend on their specific structure. Some triazolopyrazines have been used in medicinal chemistry, suggesting they can be safely handled under appropriate conditions .

Future Directions

Triazolopyrazines are a focus of ongoing research, particularly in the field of medicinal chemistry . Future work may involve the synthesis of new triazolopyrazine derivatives and the exploration of their biological activities .

properties

IUPAC Name

3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-12-5-7-10-9-6-4-8-2-3-11(6)7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQCUUVOJRITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726042
Record name 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159553-52-2
Record name 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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